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Compound Name:
Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-

Leu-NH2

Cat. No.: B1461697 Get Quote

Topic: Isothermal Titration Calorimetry with Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂

Audience: Researchers, scientists, and drug development professionals.

Introduction
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively

measure the thermodynamic parameters of biomolecular interactions.[1][2] It directly measures

the heat released or absorbed during a binding event, providing a complete thermodynamic

profile of the interaction in a single experiment.[2] This label-free method allows for the

determination of binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS),

offering deep insights into the driving forces behind molecular recognition.[2]

Src Homology 2 (SH2) domains are highly conserved protein modules of approximately 100

amino acids that play a pivotal role in cellular signal transduction.[3] They function by

recognizing and binding to specific phosphotyrosine (pTyr) motifs on activated receptor tyrosine

kinases (RTKs) and intracellular signaling proteins. This interaction is a critical step in

assembling signaling complexes and propagating downstream cellular responses.[3]

The peptide Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂ is a synthetic phosphopeptide designed

as a high-affinity ligand for specific SH2 domains. Its core sequence, pTyr-Val-Pro-Met, is a
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recognized binding motif for the SH2 domains of the p85 regulatory subunit of

Phosphoinositide 3-kinase (PI3K).[4] The binding of this peptide to p85 initiates the PI3K/Akt

signaling pathway, a crucial cascade that regulates cell proliferation, survival, growth, and

motility.[3] Dysregulation of this pathway is implicated in numerous diseases, including cancer

and diabetes, making the characterization of SH2-phosphopeptide interactions a key area of

research for therapeutic development.

This application note provides a detailed protocol for using ITC to characterize the binding of

Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂ to an SH2 domain, using the N-terminal SH2 domain

of the PI3K p85α subunit as an example.

Signaling Pathway
The binding of a phosphopeptide containing the pYXXM motif to the SH2 domains of the p85

regulatory subunit recruits the PI3K enzyme to the plasma membrane. This relieves the

inhibitory contact between p85 and the p110 catalytic subunit, activating the kinase. Activated

PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second

messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits proteins with

Pleckstrin Homology (PH) domains, such as Akt (also known as Protein Kinase B), to the

membrane, leading to their activation and the propagation of downstream signals that control

critical cellular processes.

Plasma Membrane

Cytosol

Activated RTK pTyr-Val-Pro-Met MotifPhosphorylation p85-p110 (Inactive)
p85-p110 (Active)

Activation
PIP2Phosphorylates PIP3

Akt (Inactive)
Recruits & Activates

Ac-Asp-pTyr-Val-Pro-Met-Leu-NH₂ p85 SH2 Domain
Binds to

Recruits

Akt (Active)
Downstream Signaling

(Cell Survival, Growth, Proliferation)

Click to download full resolution via product page

Caption: PI3K/Akt Signaling Pathway Activation.
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Experimental Protocol
This protocol outlines the steps for measuring the interaction between the Ac-Asp-Tyr(PO₃H₂)-

Val-Pro-Met-Leu-NH₂ peptide and the N-terminal SH2 domain of p85α using ITC.

1. Materials and Reagents

Protein: Purified N-terminal SH2 domain of human p85α (p85α N-SH2). Purity should be

>95% as determined by SDS-PAGE.

Peptide: Synthetic Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂. Purity should be >95% as

determined by HPLC and mass spectrometry.

ITC Buffer: 50 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.4.

Degassing Apparatus: Vacuum degasser or centrifuge.

Isothermal Titration Calorimeter: (e.g., Malvern MicroCal PEAQ-ITC, VP-ITC, or equivalent).

Consumables: Micropipettes, sterile microcentrifuge tubes.

2. Sample Preparation

Buffer Matching: It is critical that the protein and peptide are in an identical buffer to minimize

heats of dilution. Dialyze the purified p85α N-SH2 protein against 2L of ITC buffer overnight

at 4°C. Dissolve the lyophilized peptide directly into the final dialysis buffer.

Concentration Determination: Accurately determine the concentration of the protein and

peptide solutions.

For the p85α N-SH2 domain, use UV-Vis spectrophotometry at 280 nm with the calculated

molar extinction coefficient.

For the phosphopeptide, use a quantitative amino acid analysis or weigh a precise amount

to create a stock solution.

Sample Degassing: Thoroughly degas both protein and peptide solutions for 10-15 minutes

immediately before the experiment to prevent bubble formation in the ITC cell.
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Final Concentrations: The optimal concentrations depend on the binding affinity. For an

expected K D in the nanomolar range (<100 nM), a suitable starting point is:

Protein (in cell): 10-20 µM

Peptide (in syringe): 100-200 µM (at least 10-fold higher than the protein concentration).

3. ITC Experimental Workflow
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1. Sample Preparation

2. Instrument Setup

3. Titration

4. Data Analysis
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Caption: General Isothermal Titration Calorimetry Workflow.
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4. Instrument Setup and Data Acquisition

Set Temperature: Set the experimental temperature to 25°C and allow the instrument to

equilibrate.

Load Sample Cell: Carefully load the p85α N-SH2 domain solution (~200-300 µL, depending

on the instrument) into the sample cell, avoiding bubble formation.

Load Syringe: Load the phosphopeptide solution into the injection syringe (~40-50 µL).

Equilibration: Insert the syringe into the sample cell and allow the system to equilibrate until

a stable baseline is achieved (typically 30-60 minutes).

Titration Parameters: Set up the titration sequence. A typical experiment might consist of:

Number of injections: 19

Injection volume: 0.4 µL for the first injection (often discarded during analysis), followed by

18 injections of 2 µL.

Spacing between injections: 150 seconds (to allow the signal to return to baseline).

Stirring speed: 750 rpm.

Run Experiment: Start the titration.

Control Experiment: Perform a control titration by injecting the phosphopeptide solution into

the ITC buffer alone to measure the heat of dilution. This value will be subtracted from the

main experimental data during analysis.

Data Presentation and Analysis
The raw ITC data is a plot of thermal power (µcal/sec) versus time. Each injection of the

peptide into the protein solution produces a heat peak. The area under each peak is integrated

and plotted against the molar ratio of peptide to protein. This creates a binding isotherm, which

is then fitted to a suitable binding model (e.g., "One Set of Sites") to extract the thermodynamic

parameters.
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Table 1: Representative Thermodynamic Data

The following table presents example thermodynamic parameters for the binding of a high-

affinity phosphopeptide to an SH2 domain, based on typical values observed for pYXXM motifs

binding to the p85 N-SH2 domain. Actual experimental results may vary.
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Parameter Symbol
Representative
Value

Unit Description

Binding Affinity

(Dissociation

Constant)

K D 50 nM

The

concentration of

ligand at which

half the protein

binding sites are

occupied. A

lower K D

indicates

stronger binding.

Stoichiometry n 1.1 -

The molar ratio

of peptide to

protein in the

final complex (a

value near 1

indicates a 1:1

interaction).

Enthalpy Change ΔH -12.5 kcal/mol

The heat

released

(exothermic,

negative ΔH) or

absorbed

(endothermic,

positive ΔH)

upon binding.

Entropy Change -TΔS 2.5 kcal/mol

The change in

the randomness

or disorder of the

system upon

binding, scaled

by temperature.

Gibbs Free

Energy Change

ΔG -10.0 kcal/mol The overall

energy change of

binding,
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calculated from

ΔG = ΔH - TΔS.

A negative value

indicates a

spontaneous

reaction.

Note: Data are representative and should be determined experimentally. The Gibbs Free

Energy (ΔG) is calculated from the relationship ΔG = RTln(K D), where R is the gas constant

and T is the absolute temperature.

Conclusion
Isothermal Titration Calorimetry provides a robust, label-free method to fully characterize the

binding thermodynamics of the Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂ peptide with its target

SH2 domain. The data obtained are crucial for understanding the molecular driving forces of

this interaction, which is a key regulatory step in the PI3K/Akt signaling pathway. This detailed

thermodynamic information is invaluable for structure-activity relationship (SAR) studies and for

the rational design of targeted inhibitors in drug discovery programs.

Need Custom Synthesis?
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To cite this document: BenchChem. [Application Note: Characterizing Phosphopeptide-SH2
Domain Interactions Using Isothermal Titration Calorimetry]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1461697#isothermal-titration-
calorimetry-with-ac-asp-tyr-po3h2-val-pro-met-leu-nh2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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